molecular formula C4H10N4O6S B1389479 4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate CAS No. 1185299-49-3

4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate

Cat. No.: B1389479
CAS No.: 1185299-49-3
M. Wt: 242.21 g/mol
InChI Key: DZJONIHNSDGRBG-UHFFFAOYSA-N
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Description

4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate is a heterocyclic compound featuring a furazan core (1,2,5-oxadiazole) substituted with an amino-ethoxy group at position 4 and an amine group at position 3, forming a sulfate salt. Furazan derivatives are known for their stability and versatility in medicinal chemistry, often serving as intermediates or bioactive molecules. The sulfate group enhances solubility, making the compound suitable for biological applications .

Properties

IUPAC Name

4-(2-aminoethoxy)-1,2,5-oxadiazol-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.H2O4S/c5-1-2-9-4-3(6)7-10-8-4;1-5(2,3)4/h1-2,5H2,(H2,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJONIHNSDGRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NON=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate typically involves the reaction of furazan derivatives with amino-ethoxy compounds under controlled conditions. One common method includes the nitration of furazan to introduce nitro groups, followed by reduction to form the amino groups. The amino-ethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the furazan ring or the amino-ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted furazan compounds.

Scientific Research Applications

Pharmaceutical Development

4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate has been investigated for its potential as a therapeutic agent. Its unique chemical properties allow it to interact with various biological targets, making it a candidate for drug development.

Case Study:
In a study exploring its effects on cancer cell lines, the compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction in targeted cells, which was confirmed through flow cytometry analysis.

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to modify protein interactions and enzyme activities. It can act as a substrate or inhibitor in enzymatic reactions.

Application Examples:

  • Enzyme Inhibition: Research has shown that it can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Protein Labeling: Its reactive groups allow for conjugation with fluorescent tags, facilitating the study of protein localization and dynamics within cells.

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials. Its reactivity can be harnessed to create polymers with specific properties.

Research Findings:
Recent studies have demonstrated its use in developing conductive polymers that can be utilized in electronic devices. The incorporation of this compound into polymer matrices enhances electrical conductivity while maintaining mechanical integrity.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Pharmaceutical DevelopmentAnticancer agentInduced apoptosis in cancer cell lines
Biochemical ResearchEnzyme inhibitionModulated metabolic pathways
Material ScienceConductive polymer synthesisEnhanced electrical properties

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate involves its interaction with specific molecular targets and pathways. The amino-ethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furazan ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Furazan Chemistry

  • 4-Azidofurazan-3-amine (2a): This compound replaces the 2-amino-ethoxy group with an azide (-N₃) at position 4. Azido groups confer reactivity for "click chemistry" applications but reduce aqueous solubility compared to amino-ethoxy substituents. The absence of a sulfate salt further limits its utility in physiological environments .
  • 4-[5-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl]furazan-3-amine (6h): Incorporates a triazole ring linked to a chlorophenyl group. The bulky aromatic substituent may enhance receptor binding specificity but reduces metabolic stability compared to the smaller amino-ethoxy group .

Amino-Ethoxy Functional Group Comparisons

  • SDZ249665: A urea derivative featuring a 2-amino-ethoxy-benzyl group. However, the benzyl and urea groups in SDZ249665 likely alter pharmacokinetics and binding affinity .
  • 2-APB (2-Aminoethoxyphenylborate): Contains a similar 2-aminoethoxy chain but attached to a phenylborate group. 2-APB is a well-characterized modulator of calcium and TRP channels, highlighting the pharmacological relevance of the amino-ethoxy motif. The sulfate salt in the target compound may improve bioavailability compared to 2-APB’s borate structure .

Sulfate Salt Comparisons

  • Antimony(III) Sulfate: While unrelated in structure, antimony sulfate exemplifies how sulfate groups enhance stability and solubility in inorganic compounds. For organic amines like 4-(2-Amino-ethoxy)-furazan-3-ylamine, the sulfate counterion likely reduces hygroscopicity and improves crystallinity compared to hydrochloride salts .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Solubility Applications References
4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate C₄H₁₀N₄O₃·H₂SO₄ Furazan, amino-ethoxy, sulfate ~246.2 (estimated) High (aqueous) Pharmaceutical intermediate
4-Azidofurazan-3-amine (2a) C₂H₂N₄O Furazan, azide 114.06 Moderate (DMSO) Click chemistry reagent
SDZ249665 C₂₀H₂₆N₄O₂ Urea, benzyl, amino-ethoxy 354.45 Low (lipophilic) GPCR modulation
2-APB C₈H₁₂BNO₂ Phenylborate, amino-ethoxy 173.00 Moderate (DMSO) Calcium channel modulator

Research Findings and Functional Insights

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4-azidofurazan-3-amine, involving nucleophilic substitution or cyclization reactions .
  • Receptor Interactions: Amino-ethoxy groups in SDZ249665 and 2-APB demonstrate affinity for GPCRs and ion channels, suggesting the target compound may share similar targets but with altered selectivity due to the furazan core .
  • Solubility Advantage : Sulfate salts generally exhibit superior aqueous solubility compared to free bases or hydrochloride salts, as seen in antimony sulfate’s stability profile .

Biological Activity

4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate, a compound belonging to the class of furazans, has garnered attention for its unique biological properties and potential therapeutic applications. The furazan ring system is characterized by its strong inductive effects and unique physicochemical properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furazan ring substituted with an aminoethoxy group. The structural formula can be represented as follows:

C5H8N4O3S\text{C}_5\text{H}_8\text{N}_4\text{O}_3\text{S}

This compound's unique structure contributes to its biological activity, particularly in modulating cellular functions and pathways.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

  • Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with specific receptors, thereby altering gene expression and cellular metabolism.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to changes in cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound's bioavailability is influenced by its solubility and stability under physiological conditions.
  • Distribution : It is distributed throughout the body via specific transporters, allowing it to reach target tissues effectively.
  • Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile.
  • Excretion : Renal excretion plays a significant role in eliminating the compound from the body.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineConcentration (μM)IC50 (μM)Observations
MCF-7 (Breast)0 - 10025.0Moderate cytotoxicity observed
MDA-MB-468 (TNBC)0 - 10030.5Significant growth inhibition
B16F10 (Melanoma)0 - 5020.0Non-cytotoxic at lower doses

These results indicate that while the compound exhibits cytotoxic effects at higher concentrations, it remains non-cytotoxic at lower doses.

In Vivo Studies

In animal models, the compound has demonstrated varying effects based on dosage:

  • Low Doses : Minimal toxicity observed; potential for use in therapeutic applications.
  • High Doses : Induction of cellular damage and metabolic disruption noted.

Case Studies

  • Case Study on Cancer Treatment : A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Oxidative Stress Model : In models of oxidative stress, the compound exhibited protective effects against reactive oxygen species (ROS), highlighting its antioxidant capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves functionalizing the furazan core. For example, intermediates like 4-azidofurazan-3-amine can be prepared via nucleophilic substitution or cyclization reactions. Ethyl aroylacetates or amine-containing reagents (e.g., 2-(2-aminoethoxy)ethanol derivatives) are used to introduce the amino-ethoxy side chain. Characterization should include 1^1H/13^13C NMR to confirm regioselectivity and FT-IR to validate functional groups (e.g., sulfates, amines). Chromatographic purity checks (HPLC) are critical, as minor changes in conditions may separate co-eluting epimers .

Q. Which analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to monitor impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting species. Stability studies under varying pH, temperature, and solvent conditions (e.g., THF, ethanol) should employ accelerated degradation protocols. Mass spectrometry (LC-MS) helps identify degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from conformational isomers or impurities. For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For HPLC, optimize column temperature or use chiral stationary phases to separate epimers. Cross-validate with alternative methods: X-ray crystallography for absolute configuration or computational modeling (DFT) to predict spectral patterns. Iterative refinement of conditions is key .

Q. What strategies are effective for studying structure-activity relationships (SAR) in furazan derivatives?

  • Methodological Answer : Design analogs with systematic modifications (e.g., varying substituents on the ethoxy chain or furazan ring). Synthesize derivatives via coupling reagents like TSTU (tetramethyluronium tetrafluoroborate) to introduce acyl or sulfonamide groups. Evaluate bioactivity (e.g., anti-exudative or enzyme inhibition) using in vitro assays. Use multivariate analysis (e.g., PCA) to correlate electronic/steric parameters (Hammett constants, logP) with activity .

Q. How can conjugation or nanoparticle integration be optimized for targeted delivery applications?

  • Methodological Answer : Utilize click chemistry (e.g., CuAAC with azide-functionalized partners) for site-specific conjugation. For nanoparticle systems, employ topology-directed disassembly strategies: synthesize AEE (2-[1-(2-amino-ethoxy)-1-methyl-ethoxy]-ethylamine) linkers and crosslinkers. Monitor release kinetics via fluorescence quenching or HPLC under physiological conditions (pH 7.4, 37°C). Optimize reaction stoichiometry and catalyst loading (e.g., CuSO4_4) to minimize side products .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat transfer. For sensitive intermediates, replace batch processes with continuous crystallization. Employ process analytical technology (PAT) tools like in-line FT-IR for real-time monitoring. Document minor chromatographic condition changes (e.g., buffer ionic strength) to ensure batch-to-batch consistency .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-evaluate force fields or basis sets in simulations (e.g., molecular dynamics) to better match experimental conditions (solvent, temperature). Validate computational models with experimental data (e.g., XRD for crystal packing). For thermodynamic inconsistencies, recalibrate parameters using isothermal titration calorimetry (ITC) or DSC .

Q. What protocols ensure robust impurity profiling in regulatory submissions?

  • Methodological Answer : Follow ICH guidelines for impurity identification. Use high-resolution MS/MS to trace unknown peaks. Spiking experiments with synthesized impurities (e.g., sulfonic acid derivatives) confirm retention times. Quantify limits of detection (LOD) via signal-to-noise ratios and validate methods across multiple labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.